molecular formula C8H7FN2 B1334669 4-Fluoro-3-methyl-1H-indazole CAS No. 662146-05-6

4-Fluoro-3-methyl-1H-indazole

Cat. No.: B1334669
CAS No.: 662146-05-6
M. Wt: 150.15 g/mol
InChI Key: PTONAHDKOCUIPS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methyl-1H-indazole, due to its pyrazole moiety, can coordinate to metal centers such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound could interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported yet.

Cellular Effects

While specific cellular effects of this compound have not been documented, indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

4-Fluoro-3-methyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-1H-indazole: Similar structure but lacks the fluorine atom at the 4-position.

    1H-indazole: The parent compound without any substituents.

Uniqueness

4-Fluoro-3-methyl-1H-indazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONAHDKOCUIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384437
Record name 4-Fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662146-05-6
Record name 4-Fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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